![molecular formula C34H57P3 B14277197 [(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane) CAS No. 136667-81-7](/img/structure/B14277197.png)
[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine is an organophosphorus compound with the molecular formula C34H57P3. It is a phosphine ligand commonly used in coordination chemistry and catalysis. The compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine can be synthesized through a multi-step process involving the reaction of phenylphosphine with 2-(dicyclohexylphosphino)ethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified through techniques such as recrystallization or chromatography to ensure its suitability for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl and phosphino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are essential in catalysis and material science.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is utilized in industrial catalysis, particularly in processes such as hydroformylation, hydrogenation, and cross-coupling reactions.
Mécanisme D'action
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine exerts its effects primarily through its ability to coordinate with transition metals. The phosphine ligands donate electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparaison Avec Des Composés Similaires
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine is unique due to its bulky dicyclohexylphosphino groups, which provide steric hindrance and influence the electronic properties of the metal complexes it forms. Similar compounds include:
Bis(2-diphenylphosphinoethyl)phenylphosphine: Similar in structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.
Tris[2-(diphenylphosphino)ethyl]phosphine: Contains three diphenylphosphinoethyl groups.
1,2-Bis(dicyclohexylphosphino)ethane: A related compound with two dicyclohexylphosphino groups attached to an ethane backbone.
These similar compounds differ in their steric and electronic properties, which affect their reactivity and the types of metal complexes they form.
Propriétés
Numéro CAS |
136667-81-7 |
|---|---|
Formule moléculaire |
C34H57P3 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
dicyclohexyl-[2-[2-dicyclohexylphosphanylethyl(phenyl)phosphanyl]ethyl]phosphane |
InChI |
InChI=1S/C34H57P3/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1,6-7,16-17,31-34H,2-5,8-15,18-29H2 |
Clé InChI |
YAGPHAFURGJQNL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(CCP(CCP(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


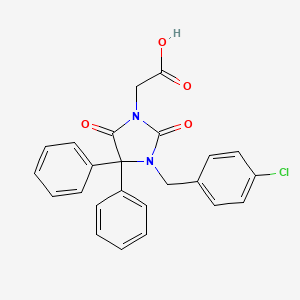
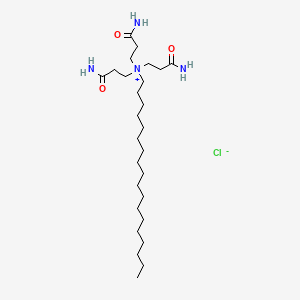


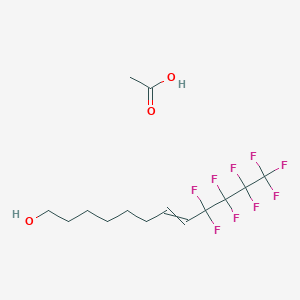
![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
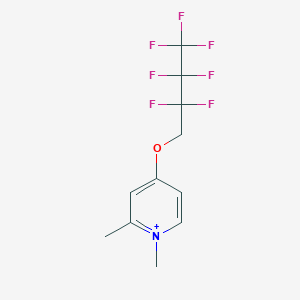

![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

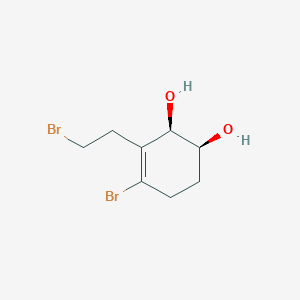

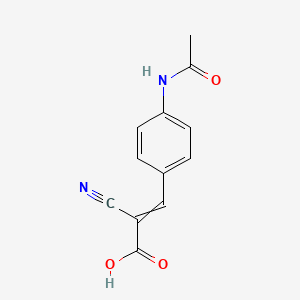
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
